molecular formula C14H24N2O3S B12691142 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid CAS No. 84100-60-7

4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid

Cat. No.: B12691142
CAS No.: 84100-60-7
M. Wt: 300.42 g/mol
InChI Key: ZRUAQCLXACBIRB-UHFFFAOYSA-N
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Description

4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid is an organic compound with the molecular formula C14H24N2O3S. It is known for its unique chemical structure, which includes a diethylamino group attached to a phenyl ring, further connected to a butane-1-sulphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid typically involves a multi-step process. One common method includes the reaction of 4-(Diethylamino)aniline with butane-1-sulphonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in halogenated or nitrated derivatives .

Scientific Research Applications

4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The sulphonic acid group enhances the compound’s solubility and facilitates its transport within biological systems. These interactions can lead to various biological effects, including changes in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(Dimethylamino)phenyl)amino)butane-1-sulphonic acid
  • 4-((4-(Diethylamino)phenyl)amino)pentane-1-sulphonic acid
  • 4-((4-(Diethylamino)phenyl)amino)butane-2-sulphonic acid

Uniqueness

4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its reactivity and potential interactions with biological targets, while the butane-1-sulphonic acid group provides solubility and stability .

Properties

CAS No.

84100-60-7

Molecular Formula

C14H24N2O3S

Molecular Weight

300.42 g/mol

IUPAC Name

4-[4-(diethylamino)anilino]butane-1-sulfonic acid

InChI

InChI=1S/C14H24N2O3S/c1-3-16(4-2)14-9-7-13(8-10-14)15-11-5-6-12-20(17,18)19/h7-10,15H,3-6,11-12H2,1-2H3,(H,17,18,19)

InChI Key

ZRUAQCLXACBIRB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCCCCS(=O)(=O)O

Origin of Product

United States

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